molecular formula C26H54O3 B3156192 1-Tetracosanol, acetate CAS No. 822-29-7

1-Tetracosanol, acetate

Cat. No.: B3156192
CAS No.: 822-29-7
M. Wt: 414.7 g/mol
InChI Key: NJLWLOAEBBEREC-UHFFFAOYSA-N
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Description

1-Tetracosanol, acetate, also known as tetracosyl acetate, is a long-chain fatty alcohol ester. It is derived from 1-tetracosanol, a fatty alcohol containing 24 carbon atoms, and acetic acid. This compound is commonly found in the epicuticular waxes of plants and is known for its waxy nature and low solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tetracosanol, acetate can be synthesized through the esterification of 1-tetracosanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale esterification of 1-tetracosanol with acetic acid. The process may include the use of continuous reactors and distillation units to purify the final product. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Tetracosanol, acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 1-tetracosanol and acetic acid in the presence of a base or acid.

    Oxidation: The alcohol group in 1-tetracosanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ester can be reduced to yield the corresponding alcohol.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide or hydrochloric acid under reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Hydrolysis: 1-Tetracosanol and acetic acid.

    Oxidation: Tetracosanal (aldehyde) or tetracosanoic acid (carboxylic acid).

    Reduction: 1-Tetracosanol.

Scientific Research Applications

1-Tetracosanol, acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Studied for its role in plant epicuticular waxes and its effects on plant physiology.

    Medicine: Investigated for its potential cytoprotective effects and its use as a nutritional supplement.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its waxy nature and stability.

Mechanism of Action

The mechanism of action of 1-tetracosanol, acetate involves its interaction with cellular membranes and enzymes. As a long-chain fatty alcohol ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-Octacosanol: A long-chain fatty alcohol with 28 carbon atoms, known for its use as a nutritional supplement.

    1-Hexacosanol: A fatty alcohol with 26 carbon atoms, found in plant waxes.

    1-Docosanol: A fatty alcohol with 22 carbon atoms, used in antiviral creams.

Uniqueness: 1-Tetracosanol, acetate is unique due to its specific chain length and ester functional group. This combination imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.

Properties

IUPAC Name

acetic acid;tetracosan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25;1-2(3)4/h25H,2-24H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLWLOAEBBEREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90838859
Record name Acetic acid--tetracosan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90838859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-29-7
Record name Acetic acid--tetracosan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90838859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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